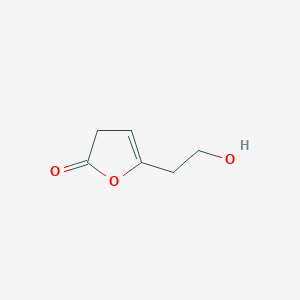

5-(2-Hydroxyethyl)furan-2(3H)-one

Description

BenchChem offers high-quality 5-(2-Hydroxyethyl)furan-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Hydroxyethyl)furan-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-hydroxyethyl)-3H-furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-3-5-1-2-6(8)9-5/h1,7H,2-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFWDKHAGLQDFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC1=O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470467 |

Source

|

| Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878007-08-0 |

Source

|

| Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2-Hydroxyethyl)furan-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-(2-Hydroxyethyl)furan-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile chemical structure, which incorporates both a lactone and a primary alcohol. This guide provides a comprehensive overview of plausible synthetic pathways for this target molecule. As no direct, single-pot synthesis has been prominently reported in the literature, this document outlines multi-step synthetic strategies, leveraging established organic transformations and starting from readily available bio-based platform chemicals. The proposed routes are designed to be robust and adaptable, providing a foundational framework for researchers in organic synthesis and drug discovery. Each step is detailed with mechanistic insights, and key quantitative data is summarized for clarity.

Introduction: The Significance of 5-(2-Hydroxyethyl)furan-2(3H)-one

The furan-2(3H)-one, or γ-butyrolactone, scaffold is a prevalent motif in a vast array of natural products and pharmacologically active compounds. The presence of a 2-hydroxyethyl substituent at the 5-position introduces a valuable functional handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups. This makes 5-(2-Hydroxyethyl)furan-2(3H)-one a desirable building block for the synthesis of more complex molecules with potential applications in areas such as antiviral, anticancer, and anti-inflammatory drug discovery. Furthermore, the derivation of this molecule from renewable biomass sources aligns with the principles of green chemistry, adding to its appeal in sustainable chemical manufacturing.

Proposed Synthetic Pathways from Bio-Renewable Feedstocks

Given the absence of a direct reported synthesis, we propose two primary synthetic strategies starting from well-established, biomass-derived platform chemicals: 5-Hydroxymethylfurfural (HMF) and Levulinic Acid . These pathways are constructed based on fundamental and well-documented organic reactions.

Pathway A: Synthesis from 5-Hydroxymethylfurfural (HMF)

HMF is a versatile platform chemical readily obtained from the dehydration of C6 sugars.[1][2] Our proposed retrosynthesis from HMF involves a sequence of functional group transformations to build the desired hydroxyethyl side chain and subsequently form the saturated lactone ring.

Caption: Retrosynthetic analysis for the synthesis of 5-(2-Hydroxyethyl)furan-2(3H)-one from HMF.

2.1.1. Step 1: Oxidation of HMF to 5-Formyl-2-furancarboxylic Acid (FFCA)

The selective oxidation of the aldehyde group in HMF to a carboxylic acid is a critical first step. Various catalytic systems can achieve this transformation.[3][4]

-

Rationale: Preferential oxidation of the aldehyde over the primary alcohol is desired. This can be achieved using specific catalysts and reaction conditions. A metal-free system using NaOtBu in DMF with an oxygen balloon has been reported to efficiently convert HMF to furan-2,5-dicarboxylic acid (FDCA), with 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 5-formyl-2-furancarboxylic acid (FFCA) as intermediates.[4] By controlling the reaction time, it is possible to isolate FFCA.

Table 1: Comparison of Catalytic Systems for HMF Oxidation

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield of FFCA (%) | Reference |

| Pt-based catalysts | O2 | Water | 90-130 | Variable | [3] |

| Au-based catalysts | O2 | Water (basic) | 60-100 | High | [5] |

| NaOtBu | O2 | DMF | 45 | Good (Intermediate) | [4] |

2.1.2. Step 2: Protection of the Hydroxymethyl Group and Homologation

To extend the carbon chain of the carboxylic acid, a one-carbon homologation is necessary. A common and effective method for this is the Arndt-Eistert synthesis. Prior to this, the hydroxymethyl group should be protected to prevent unwanted side reactions.

-

Experimental Protocol: Arndt-Eistert Homologation

-

Protection: React 5-formyl-2-furancarboxylic acid with a suitable protecting group for the alcohol, such as tert-butyldimethylsilyl chloride (TBDMSCl) or benzyl bromide, in the presence of a base like imidazole or triethylamine.

-

Acid Chloride Formation: Convert the carboxylic acid of the protected FFCA to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.

-

Diazomethane Reaction: React the acid chloride with diazomethane (CH2N2) to form a diazoketone. (Caution: Diazomethane is toxic and explosive).

-

Wolff Rearrangement: Subject the diazoketone to Wolff rearrangement in the presence of a silver catalyst (e.g., Ag2O) and a nucleophile (e.g., water or an alcohol) to yield the homologated carboxylic acid or ester.

-

2.1.3. Step 3: Reduction of the Furan Ring and Carboxylic Acid Derivative

The next stage involves the reduction of both the furan ring and the newly formed carboxylic acid derivative.

-

Rationale: Catalytic hydrogenation is a powerful method for the reduction of both aromatic rings and carbonyl groups. The choice of catalyst and reaction conditions will be crucial for achieving the desired selectivity. A Raney nickel or a palladium on carbon (Pd/C) catalyst under hydrogen pressure would be suitable for the simultaneous reduction of the furan ring and the ester/acid.

2.1.4. Step 4: Deprotection and Lactonization

The final steps involve the removal of the protecting group from the primary alcohol and subsequent intramolecular cyclization to form the lactone.

-

Rationale: The deprotection method will depend on the protecting group used. For example, a TBDMS group can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF). A benzyl group can be removed by hydrogenolysis. The resulting γ-hydroxy acid can then be induced to undergo lactonization, often by heating or under acidic conditions, to yield the final product.[6][7]

Pathway B: Synthesis from Levulinic Acid

Levulinic acid is another key biomass-derived platform chemical, accessible from the acid-catalyzed degradation of HMF or directly from carbohydrates.[8]

Caption: Retrosynthetic analysis for the synthesis of 5-(2-Hydroxyethyl)furan-2(3H)-one from Levulinic Acid.

2.2.1. Step 1: Esterification of Levulinic Acid

Protecting the carboxylic acid group as an ester, for example, an ethyl ester, is the first step to prevent its interference in subsequent reactions.

-

Experimental Protocol: Fischer Esterification

-

Reflux a solution of levulinic acid in excess ethanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

After the reaction is complete, neutralize the acid catalyst and remove the excess ethanol.

-

Purify the resulting ethyl levulinate by distillation.

-

2.2.2. Step 2: Aldol Condensation

An aldol condensation with a protected two-carbon aldehyde equivalent at the α-position of the ketone will introduce the necessary carbon atoms for the hydroxyethyl side chain.

-

Rationale: A base-catalyzed aldol condensation between ethyl levulinate and a protected acetaldehyde, such as 2,2-diethoxyacetaldehyde, will form a β-hydroxy ketone. Subsequent dehydration will yield an α,β-unsaturated ketone.

2.2.3. Step 3: Reduction of the Ketone and Alkene

The ketone and the double bond of the α,β-unsaturated system need to be reduced.

-

Rationale: Catalytic hydrogenation using a catalyst like Pd/C can simultaneously reduce both the carbon-carbon double bond and the ketone to a secondary alcohol.

2.2.4. Step 4: Deprotection and Lactonization

The final steps involve deprotection of the aldehyde equivalent and intramolecular cyclization.

-

Rationale: The acetal protecting group can be removed under acidic conditions to reveal the aldehyde, which can then be reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH4). The resulting γ-hydroxy ester will then undergo transesterification to form the final lactone product.[9]

Experimental Protocols: A Deeper Dive

Detailed Protocol for Pathway A (from HMF)

Step 1: Selective Oxidation of HMF to 5-Formyl-2-furancarboxylic Acid (FFCA)

-

Materials: 5-Hydroxymethylfurfural (HMF), Sodium tert-butoxide (NaOtBu), N,N-Dimethylformamide (DMF), Oxygen balloon.

-

Procedure:

-

In a round-bottom flask, dissolve HMF in DMF.

-

Add NaOtBu to the solution.

-

Fit the flask with an oxygen balloon and stir the reaction mixture at 45°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the FFCA intermediate.

-

Upon completion, quench the reaction with a dilute acid and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography.

-

Detailed Protocol for Pathway B (from Levulinic Acid)

Step 2: Aldol Condensation of Ethyl Levulinate

-

Materials: Ethyl levulinate, 2,2-diethoxyacetaldehyde, Sodium ethoxide, Ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add ethyl levulinate dropwise at room temperature.

-

After stirring for a short period, add 2,2-diethoxyacetaldehyde dropwise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting aldol adduct.

-

Data Presentation and Summary

Table 2: Key Intermediates and Their Characterization Data (Predicted)

| Compound | Pathway | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Predicted) |

| 5-Formyl-2-furancarboxylic Acid | A | C6H4O4 | 140.09 | 1H NMR: Signals for aldehyde, furan protons, and carboxylic acid proton. IR: Strong C=O stretches for aldehyde and carboxylic acid. |

| 5-(2-Hydroxyethyl)furan-2(3H)-one | Target | C6H8O3 | 128.13 | 1H NMR: Signals for ethyl group, furanone ring protons. 13C NMR: Signals for carbonyl, furanone carbons, and ethyl carbons. |

| Ethyl 4-oxo-6,6-diethoxyhexanoate | B | C12H22O5 | 246.30 | 1H NMR: Signals for ethyl esters, methylene groups, and acetal protons. |

Conclusion and Future Outlook

This technical guide has outlined two plausible and scientifically grounded synthetic pathways for the preparation of 5-(2-Hydroxyethyl)furan-2(3H)-one from readily available biomass-derived starting materials. While these routes are based on established chemical transformations, their application to this specific target molecule requires experimental validation and optimization. Future research should focus on refining the reaction conditions for each step to maximize yields and minimize side products. The development of more direct, one-pot syntheses would also be a significant advancement. The successful synthesis of this versatile building block will undoubtedly open new avenues for the development of novel pharmaceuticals and advanced materials.

References

- Dzhemilev, U. M., et al. (Year). Journal Title, Volume(Issue), pages.

- (Reference for hydroxyethyl

-

(Reference for HMF oxidation to FFCA).[3]

-

(Reference for levulinic acid production from biomass).[8]

-

(Reference for furanone biological activities).[10]

-

(Reference for metal-free HMF oxidation).[4]

-

(Reference for synthesis of 5-substituted-furan-2(3H)-ones).[11]

-

(Reference for synthesis of 2-(3-oxoalkyl)furans).[12]

-

(Reference for synthesis of 5-(bromomethyl)furfural).[13]

-

(Reference for reactions of 2(3H)- and 2(5H)-furanones).[14]

-

(Reference for synthesis of 3(2H)-furanones).[15]

-

(Reference for biocatalytic oxidation of HMF).[16]

-

(Reference for lactone synthesis).[17]

-

(Reference for formation of 5-formyl-2-furoic acid).[18]

-

(Reference for enantioselective catalytic lactonization).[19]

-

(Reference for synthesis of furan-2(3H)-ones).[20]

-

(Reference for synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate).[1]

-

(Reference for strawberry furanone acetate).[21]

-

(Reference for hydrogenation of ethyl levulinate).[9]

-

(Reference for catalytic conversion of HMF).[22]

-

(Reference for HMF to FDCA oxidation).[5]

-

(Reference for furan-2(5H)-ones synthesis methodologies).[23]

-

(Reference for lactone synthesis from hydroxy acid).[6]

-

(Reference for intramolecular esterification).[7]

-

(Reference for HMF as a platform chemical).[2]

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01104F [pubs.rsc.org]

- 5. Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation | MDPI [mdpi.com]

- 6. tutorchase.com [tutorchase.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. NiCoP: A Highly Active Catalyst for Hydrogenation of Ethyl Levulinate to γ-Valerolactone in Liquid Phase | MDPI [mdpi.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. researchgate.net [researchgate.net]

- 12. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. epa.oszk.hu [epa.oszk.hu]

- 15. 3(2H)-Furanone synthesis [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. Lactone synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. art.torvergata.it [art.torvergata.it]

- 20. researchgate.net [researchgate.net]

- 21. strawberry furanone acetate [thegoodscentscompany.com]

- 22. Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

5-(2-Hydroxyethyl)furan-2(3H)-one chemical properties and structure

An In-Depth Technical Guide to 5-(2-Hydroxyethyl)furan-2(3H)-one: Structure, Properties, and Potential Applications

Introduction

5-(2-Hydroxyethyl)furan-2(3H)-one is a substituted butenolide, a class of unsaturated γ-lactones that are prevalent scaffolds in numerous natural products and pharmacologically active compounds. The furanone core is recognized for its diverse biological activities, and the presence of a reactive hydroxyethyl side chain offers a valuable site for further chemical modification. This guide provides a comprehensive overview of the chemical structure, properties, and potential utility of 5-(2-Hydroxyethyl)furan-2(3H)-one, with a focus on its relevance to researchers in synthetic chemistry and drug development.

Chemical Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and standardized nomenclature. 5-(2-Hydroxyethyl)furan-2(3H)-one is characterized by a five-membered lactone ring containing a double bond, with a 2-hydroxyethyl group attached at the 5-position.

Molecular Structure

The structural representation provides insight into the compound's stereochemistry, bond arrangement, and functional groups, which are pivotal for predicting its chemical behavior.

Caption: Conceptual workflow for the synthesis of the target compound.

For instance, a related synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran involves the reduction of (2,3-dihydrobenzofuran-5-yl)acetic acid using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran. [1]This suggests that a similar reductive approach on a suitable furanone acetic acid precursor could yield the desired product.

Chemical Reactivity

The reactivity of 5-(2-Hydroxyethyl)furan-2(3H)-one is governed by its principal functional groups: the α,β-unsaturated lactone and the primary alcohol.

-

Lactone Ring: The butenolide core can undergo various reactions. It is susceptible to nucleophilic attack, particularly at the carbonyl carbon and the β-carbon of the double bond (Michael addition). The ring can be opened under strongly acidic or basic conditions. For example, the related compound 5-Hydroxy-2(5H)-furanone is known to isomerize or hydrate to succinic acid in strongly basic solutions (pH > 9). [2]* Hydroxyethyl Side Chain: The primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or it can be esterified or etherified to create a library of derivatives. This position is key for structure-activity relationship (SAR) studies in a drug discovery context.

Potential Applications in Research and Drug Development

While direct studies on the biological activity of 5-(2-Hydroxyethyl)furan-2(3H)-one are scarce, the furanone scaffold is of significant interest to medicinal chemists.

-

Building Block for Heterocycles: The furanone ring serves as a versatile four-carbon building block for the synthesis of more complex heterocyclic systems. [2]* Pharmacophore in Bioactive Molecules: The furan moiety is a common structural motif in many natural products with reported anti-inflammatory and antibacterial activities. [3]For example, methyl-5-(hydroxymethyl)-2-furan carboxylate, a related compound, has been shown to possess anti-inflammatory properties and its derivatives have been studied for anticancer and antibacterial activities. [3]* Probing Biological Systems: The hydroxyethyl group allows for the attachment of fluorescent tags, biotin, or other probes, making it a potentially useful tool for chemical biology applications to study the interactions of furanone-containing molecules with biological targets.

Conclusion

5-(2-Hydroxyethyl)furan-2(3H)-one is a molecule with significant potential, primarily as a versatile building block for organic synthesis and as a scaffold for the development of novel therapeutic agents. Its hydrophilic nature and drug-like computed properties make it an attractive starting point for medicinal chemistry programs. Further research is warranted to fully elucidate its experimental properties, develop optimized synthetic routes, and explore its biological activity profile. The presence of the reactive hydroxyethyl side chain provides a clear and valuable opportunity for the creation of diverse chemical libraries to probe structure-activity relationships and identify new lead compounds.

References

-

PubChem. 5-(2-Hydroxyethyl)furan-2(3H)-one. National Center for Biotechnology Information. [Link]

-

Wikipedia. 5-Hydroxy-2(5H)-furanone. [Link]

-

PubChem. 5-(2-Hydroxyethyl)furan-2-ol. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran. [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

Sources

Spectroscopic Data for 5-(2-Hydroxyethyl)furan-2(3H)-one: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for the compound 5-(2-Hydroxyethyl)furan-2(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the structural elucidation and characterization of this furanone derivative, a class of compounds with significant potential in medicinal chemistry and natural product synthesis.

Introduction to 5-(2-Hydroxyethyl)furan-2(3H)-one

5-(2-Hydroxyethyl)furan-2(3H)-one, with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol , belongs to the butenolide family.[1] These unsaturated γ-lactones are prevalent scaffolds in numerous natural products and exhibit a wide range of biological activities. The presence of both a reactive α,β-unsaturated lactone and a primary alcohol functional group makes this molecule a versatile building block for the synthesis of more complex chemical entities. Accurate spectroscopic characterization is paramount for confirming its structure and purity, which are critical prerequisites for any subsequent application.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopic interpretation for furanones and related structures to provide a comprehensive analysis. This approach is supported by methodologies where computational data is used to complement and predict experimental outcomes, a technique that has gained significant traction in structural chemistry.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features that will give rise to characteristic signals in NMR, IR, and MS are the butenolide ring, the vinyl protons, the chiral center at C5, and the hydroxyethyl side chain.

Figure 1. Chemical structure of 5-(2-Hydroxyethyl)furan-2(3H)-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-(2-Hydroxyethyl)furan-2(3H)-one is expected to show distinct signals for each unique proton environment. The predicted chemical shifts are influenced by the electron-withdrawing effect of the lactone carbonyl and the oxygen atom in the ring, as well as the hydroxyl group.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | dd | 1H | H4 |

| ~6.1 - 6.3 | dd | 1H | H3 |

| ~5.0 - 5.2 | m | 1H | H5 |

| ~3.8 - 4.0 | m | 2H | H7 |

| ~2.0 - 2.2 | m | 2H | H6 |

| Variable | br s | 1H | -OH |

Interpretation:

-

Vinyl Protons (H3 and H4): The protons on the double bond of the butenolide ring are expected to appear at the most downfield positions due to the deshielding effects of the carbonyl group and the ring oxygen. H4 will likely be further downfield than H3. They will appear as doublets of doublets due to coupling with each other and with the proton at C5 (for H4) and potentially long-range coupling.

-

Methine Proton (H5): The proton at the chiral center C5 is adjacent to the ring oxygen and the hydroxyethyl side chain. Its chemical shift will be in the midfield region, and it is expected to be a multiplet due to coupling with the vinyl proton H4 and the diastereotopic protons on C6.

-

Methylene Protons (H6 and H7): The two methylene groups of the hydroxyethyl side chain will have distinct chemical shifts. The protons on C7 (H7), being attached to the carbon bearing the hydroxyl group, will be more deshielded than the protons on C6 (H6). Both will likely appear as multiplets.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 178 | C2 (C=O) |

| ~155 - 158 | C4 |

| ~122 - 125 | C3 |

| ~80 - 85 | C5 |

| ~60 - 63 | C7 |

| ~35 - 38 | C6 |

Interpretation:

-

Carbonyl Carbon (C2): The lactone carbonyl carbon is the most deshielded and will appear at the lowest field, typically above 170 ppm.

-

Olefinic Carbons (C3 and C4): The two carbons of the double bond will resonate in the olefinic region. C4 is expected to be more downfield than C3 due to its proximity to the ring oxygen.

-

Chiral Carbon (C5): The carbon atom C5, bonded to the ring oxygen, will appear in the range of 80-85 ppm.

-

Side-Chain Carbons (C6 and C7): The carbon bearing the hydroxyl group (C7) will be more deshielded than the other methylene carbon (C6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(2-Hydroxyethyl)furan-2(3H)-one will be characterized by the stretching vibrations of the carbonyl group, the carbon-carbon double bond, the carbon-oxygen bonds, and the hydroxyl group.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| ~3100 | Medium | =C-H stretch |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (γ-lactone) |

| ~1640 | Medium | C=C stretch |

| 1250 - 1050 | Strong | C-O stretch |

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is a clear indication of the presence of the hydroxyl group.

-

C=O Stretch: A strong, sharp peak around 1750 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactone (γ-lactone).

-

C=C Stretch: The carbon-carbon double bond within the butenolide ring will give rise to a medium intensity band around 1640 cm⁻¹.

-

C-O Stretch: Strong absorptions in the fingerprint region, between 1250 and 1050 cm⁻¹, will be due to the C-O stretching vibrations of the lactone and the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Predicted Key Mass Spectral Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 111 | [M - OH]⁺ |

| 97 | [M - CH₂OH]⁺ |

| 83 | [M - CH₂CH₂OH]⁺ |

| 55 | [C₃H₃O]⁺ |

Interpretation:

The molecular ion peak [M]⁺ is expected at an m/z of 128, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, or the complete hydroxyethyl side chain. The fragmentation of the butenolide ring itself would lead to smaller, characteristic fragments.

Figure 3. Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan to subtract the atmospheric and instrument absorbances.

-

Sample Scan: Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for less volatile samples after dissolution in a suitable solvent.

-

Ionization: Use Electron Ionization (EI) to generate fragments.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and propose structures for the major fragment ions.

Conclusion

This technical guide provides a comprehensive overview and interpretation of the expected spectroscopic data for 5-(2-Hydroxyethyl)furan-2(3H)-one. The predicted NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for the unambiguous identification and characterization of this important chemical entity. The provided protocols outline the standard procedures for obtaining high-quality data, ensuring the scientific rigor required in research and development.

References

-

PubChem. 5-(2-Hydroxyethyl)furan-2(3H)-one. National Center for Biotechnology Information. [Link]

Sources

The Elusive Natural Presence of 5-(2-Hydroxyethyl)furan-2(3H)-one: A Technical Guide for Researchers

Abstract

This technical guide addresses the current state of knowledge regarding the natural occurrence of 5-(2-Hydroxyethyl)furan-2(3H)-one. Despite its well-defined chemical structure and the prevalence of the furanone scaffold in nature, extensive literature reviews have not yielded direct evidence of its isolation from a natural source. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals by contextualizing this knowledge gap. We will explore structurally related, naturally occurring furanones, propose hypothetical biosynthetic pathways, detail analytical methodologies for its potential discovery, and review the biological activities of similar compounds to provide a rationale for future investigations.

Introduction: An Undiscovered Natural Product?

5-(2-Hydroxyethyl)furan-2(3H)-one is a furanone derivative with the molecular formula C6H8O3.[1] Its structure features a butenolide ring substituted with a hydroxyethyl group at the 5-position. While the furanone core is a common motif in a vast array of natural products with diverse biological activities, the specific entity of 5-(2-Hydroxyethyl)furan-2(3H)-one remains conspicuously absent from reports of natural product isolation. This guide will navigate the current understanding of this compound and provide a framework for its potential discovery and characterization.

A Survey of Structurally Related, Naturally Occurring Furanones

To understand the potential ecological niches and biosynthetic origins of 5-(2-Hydroxyethyl)furan-2(3H)-one, it is instructive to examine its naturally occurring structural analogs. The furanone family is widespread, with members identified in plants, fungi, bacteria, and marine organisms. Many of these compounds are significant as flavor components in food or as signaling molecules.[2]

| Compound Name | Structure | Natural Source(s) | Reported Biological/Functional Significance |

| Sotolon | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | Fenugreek seed, roasted tobacco, rice wine | Potent flavor compound with caramel and maple notes. |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Found in various fruits and as a flavor component. | Contributes to caramel-like, sweet, and fruity aromas. | |

| Ascorbic Acid (Vitamin C) | (R)-5-((S)-1,2-Dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one | Numerous fruits and vegetables. | Essential nutrient with antioxidant properties. |

| (S)-γ-hydroxymethyl-α,β-butenolide (HBO) | Derived from biosourced materials. | A valuable chiral synthon in organic synthesis.[3] | |

| Various Brominated Furanones | Red seaweed (Delisea pulchra) | Act as antifouling agents by interfering with bacterial quorum sensing.[2] |

Hypothetical Biosynthetic Pathways

The biosynthesis of furanones often originates from the cyclization and modification of intermediates from primary metabolism, particularly carbohydrates and amino acids. While a definitive pathway for 5-(2-Hydroxyethyl)furan-2(3H)-one is unknown, we can propose a plausible route based on established biochemical transformations.

A potential biosynthetic origin could be the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food.[4] This reaction is a known source of a variety of furan and furanone compounds. Alternatively, enzymatic pathways in microorganisms or plants could lead to its formation. For instance, a precursor such as a 6-carbon sugar acid could undergo dehydration and decarboxylation to form the furanone ring, followed by reduction of a carboxylic acid side chain to the primary alcohol.

Caption: A proposed biosynthetic pathway for 5-(2-Hydroxyethyl)furan-2(3H)-one.

Analytical Approaches for Detection and Characterization

The search for novel natural products requires robust and sensitive analytical techniques. A combination of chromatographic separation and spectroscopic detection is essential for the identification of 5-(2-Hydroxyethyl)furan-2(3H)-one in complex natural extracts.

Experimental Protocol: Extraction and GC-MS Analysis

This protocol outlines a general procedure for the extraction and analysis of a hypothetical plant or fungal sample for the presence of 5-(2-Hydroxyethyl)furan-2(3H)-one.

I. Sample Preparation and Extraction:

-

Lyophilize 10 g of the biological material to remove water.

-

Grind the dried material to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Macerate the powdered sample in 100 mL of ethyl acetate for 24 hours at room temperature with gentle agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Derivatization (Optional but Recommended): To improve volatility and thermal stability, derivatize the extract with a silylating agent (e.g., BSTFA with 1% TMCS). To 1 mg of the dried extract, add 100 µL of the silylating agent and heat at 70°C for 30 minutes.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 40-500.

-

-

Data Analysis: Compare the retention time and mass spectrum of any potential peaks with an authentic standard of 5-(2-Hydroxyethyl)furan-2(3H)-one if available. The mass spectrum would be expected to show a molecular ion peak (or its silylated equivalent) and characteristic fragmentation patterns.

Caption: A generalized workflow for the detection and identification of the target compound.

Biological Activities of Related Furanones: A Rationale for Future Research

The furanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Furanone-containing natural products have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] For example, certain furanones isolated from marine organisms exhibit potent antibacterial activity by disrupting bacterial communication (quorum sensing).[2] The structural similarity of 5-(2-Hydroxyethyl)furan-2(3H)-one to these bioactive molecules suggests that it too could possess interesting pharmacological properties, providing a strong incentive for its discovery and biological evaluation.

Conclusion and Future Directions

The natural occurrence of 5-(2-Hydroxyethyl)furan-2(3H)-one remains an open question in the field of natural product chemistry. This guide has aimed to provide a comprehensive overview of the current knowledge landscape, which is primarily defined by a lack of direct evidence. However, by examining its structural relatives, proposing biosynthetic pathways, and outlining analytical strategies, we have provided a roadmap for future research. The discovery of this compound in a natural source would not only fill a knowledge gap but could also unveil a novel bioactive molecule with potential applications in medicine and biotechnology. It is our hope that this guide will stimulate and facilitate such discovery efforts.

References

-

PubChem. 5-(2-Hydroxyethyl)furan-2(3H)-one. National Center for Biotechnology Information. [Link]

-

The naturally occurring furanones: formation and function from pheromone to food. PubMed. [Link]

-

Furan in Thermally Processed Foods - A Review. PMC - NIH. [Link]

-

(S)-γ-hydroxymethyl-α,β-butenolide (aka HBO), a Valuable Chiral Synthon: Syntheses, Reactivity and Applications. ResearchGate. [Link]

Sources

- 1. 5-(2-Hydroxyethyl)furan-2(3H)-one | C6H8O3 | CID 11679816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(2-Hydroxyethyl)furan-2(3H)-one (CAS 878007-08-0): Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Hydroxyethyl)furan-2(3H)-one is a substituted butenolide, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The furanone core is a key pharmacophore in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] This technical guide provides a comprehensive overview of 5-(2-Hydroxyethyl)furan-2(3H)-one, including its chemical and physical properties, a proposed synthetic pathway, and an exploration of its potential as a versatile synthon in drug discovery and development. While specific biological data for this compound is not extensively documented, this guide will extrapolate its potential therapeutic applications based on the well-established activities of structurally related furanone derivatives.

Physicochemical Properties

5-(2-Hydroxyethyl)furan-2(3H)-one is a small molecule characterized by a five-membered lactone ring with a hydroxyethyl substituent at the 5-position. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 878007-08-0 | |

| Molecular Formula | C₆H₈O₃ | |

| Molecular Weight | 128.13 g/mol | |

| IUPAC Name | 5-(2-hydroxyethyl)-2,3-dihydrofuran-2-one | |

| Canonical SMILES | C1C=C(OC1=O)CCO | |

| InChI Key | CPFWDKHAGLQDFF-UHFFFAOYSA-N |

Proposed Synthetic Route

Caption: Proposed synthetic workflow for 5-(2-Hydroxyethyl)furan-2(3H)-one.

Experimental Protocol:

Step 1: Synthesis of 4-Oxohex-5-enoic acid (γ-Keto Acid Precursor)

-

To a cooled, stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add succinic anhydride.

-

Bubble ethylene gas through the reaction mixture at a controlled rate.

-

The reaction is a Friedel-Crafts acylation where ethylene acts as the nucleophile attacking the succinic anhydride, which is activated by the Lewis acid (AlCl₃).

-

Upon completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield 4-oxohex-5-enoic acid.

Step 2: Synthesis of 4-Oxo-5-hydroxypentanoic acid

-

Dissolve the 4-oxohex-5-enoic acid from Step 1 in a suitable solvent (e.g., methanol or dichloromethane) and cool to a low temperature (e.g., -78 °C).

-

Bubble ozone through the solution until a blue color persists, indicating the complete consumption of the alkene.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Perform a reductive workup to cleave the ozonide and form the aldehyde, which will exist in equilibrium with its hydrated form. A common method is the addition of zinc dust and water or dimethyl sulfide.

-

The resulting 4-oxo-5-hydroxypentanoic acid is then isolated and purified.

Step 3: Reductive Lactonization to 5-(2-Hydroxyethyl)furan-2(3H)-one

-

Dissolve the 4-oxo-5-hydroxypentanoic acid from Step 2 in a suitable solvent (e.g., methanol or ethanol).

-

Add a reducing agent, such as sodium borohydride, portion-wise at a controlled temperature (e.g., 0 °C) to selectively reduce the ketone to a secondary alcohol.

-

Upon completion of the reduction, acidify the reaction mixture with a mild acid catalyst (e.g., p-toluenesulfonic acid).

-

The acidification promotes the intramolecular cyclization (lactonization) between the newly formed hydroxyl group and the carboxylic acid, forming the stable five-membered furanone ring.

-

The final product, 5-(2-Hydroxyethyl)furan-2(3H)-one, is then isolated and purified using standard techniques such as column chromatography.

Reactivity and Synthetic Potential

The 2(3H)-furanone core is a versatile synthetic intermediate.[2] The presence of the α,β-unsaturated lactone moiety and the hydroxyl group in the side chain offers multiple avenues for further chemical modification.

Caption: Potential reaction sites of 5-(2-Hydroxyethyl)furan-2(3H)-one.

-

Hydroxyl Group Modification: The primary alcohol can be readily esterified or etherified to introduce various functional groups, potentially modulating the molecule's pharmacokinetic properties. Oxidation of the alcohol would yield the corresponding carboxylic acid, providing another handle for derivatization.

-

Lactone Ring Chemistry: The α,β-unsaturated system is susceptible to Michael addition, allowing for the introduction of substituents at the 3-position. The lactone itself can be opened by nucleophiles, providing access to linear, functionalized molecules. Furthermore, the diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic structures.

Potential Biological and Therapeutic Applications

While direct biological studies on 5-(2-Hydroxyethyl)furan-2(3H)-one are scarce, the broader class of furanones has demonstrated significant therapeutic potential.

Anti-inflammatory Activity

Many furanone derivatives are known to possess anti-inflammatory properties.[3][5][6] This activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][7] The structural features of 5-(2-Hydroxyethyl)furan-2(3H)-one make it a candidate for investigation as a modulator of inflammatory pathways.

Cytotoxic and Anticancer Potential

The butenolide scaffold is present in numerous natural products with cytotoxic activity.[8][9][10][11] Studies on related furanone derivatives have shown promising results against various cancer cell lines.[12] The mechanism of action can vary, but often involves the induction of apoptosis or the inhibition of cell proliferation. The potential of 5-(2-Hydroxyethyl)furan-2(3H)-one as a cytotoxic agent warrants further investigation, particularly through derivatization to enhance its potency and selectivity.

Antimicrobial and Other Activities

Furanone derivatives have also been reported to exhibit antibacterial and antifungal properties.[3] Additionally, some butenolides have shown activity against parasites like Trypanosoma cruzi.[13] The diverse biological activities of this class of compounds suggest that 5-(2-Hydroxyethyl)furan-2(3H)-one could serve as a starting point for the development of novel anti-infective agents.

Conclusion

5-(2-Hydroxyethyl)furan-2(3H)-one is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and drug discovery. Its furanone core is a well-established pharmacophore, and the presence of a modifiable hydroxyethyl side chain provides a valuable tool for structure-activity relationship studies. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. Future research should focus on the biological evaluation of 5-(2-Hydroxyethyl)furan-2(3H)-one and its derivatives to fully elucidate their therapeutic potential as anti-inflammatory, cytotoxic, or antimicrobial agents. The versatility of its chemical structure makes it an attractive building block for the synthesis of more complex and potent drug candidates.

References

-

Sakai, N., Horikawa, S., & Ogiwara, Y. (2016). Gallium-catalyzed reductive lactonization of γ-keto acids with a hydrosilane. Organic & Biomolecular Chemistry, 14(34), 8148–8151. [Link]

-

Gomaa, A. M., Ali, M. M., & El-Kousy, S. M. (2020). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1756–1767. [Link]

-

Asadi, M., & Zarei, M. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 435–448. [Link]

-

Li, Y., Wang, C., & Zhang, J. (2019). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers, 6(12), 1996–2000. [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2018). Rational Design and Synthesis of Biologically Active Disubstituted 2(3H) Furanones and Pyrrolone Derivatives as Potent and Safer Non Steroidal Anti-inflammatory Agents. Letters in Drug Design & Discovery, 15(10), 1056-1067. [Link]

-

Gomaa, A. M., Ali, M. M., & El-Kousy, S. M. (2020). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1756-1767. [Link]

-

Sharma, S., Kumar, A., & Kumar, D. (2021). ANTI-INFLAMMATORY, ANALGESIC AND ANTIMICROBIAL ACTIVITIES OF SOME SYNTHETIC FURANONES AND THEIR PYRROLONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 12(6), 3236-3246. [Link]

-

Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

-

Liu, Y., et al. (2022). Butenolides from the Coral-Derived Fungus Aspergillus terreus SCSIO41404. Marine Drugs, 20(3), 205. [Link]

-

Costa, J. G. M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Journal of the American Chemical Society, 144(42), 19485–19496. [Link]

-

Semantic Scholar. (n.d.). Four butenolides are novel cytotoxic compounds isolated from the marine-derived bacterium,Streptoverticillium luteoverticillatum 11014. Retrieved from [Link]

-

Wang, Y., et al. (2009). Butenolide Induced Cytotoxicity by Disturbing the Prooxidant-Antioxidant Balance, and Antioxidants Partly Quench in Human Chondrocytes. Toxicology in Vitro, 23(1), 99-104. [Link]

-

Costa, J. G. M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(32), 17873–17884. [Link]

-

de Oliveira, E. R., et al. (2019). Butenolides from Nectandra oppositifolia (Lauraceae) displayed anti-Trypanosoma cruzi activity via deregulation of mitochondria. Phytomedicine, 57, 10-18. [Link]

-

Li, Y., et al. (2023). Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells. Molecules, 28(15), 5786. [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2012). Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. Medicinal Chemistry Research, 21(9), 2295-2304. [Link]

-

Nguyen, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters, 21(21), 8673–8678. [Link]

-

Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved from [Link]

-

Gu, Z., et al. (2021). Enantioselective synthesis of γ-butenolides through Pd-catalysed C5-selective allylation of siloxyfurans. Nature Communications, 12(1), 1-9. [Link]

-

Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673-8678. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 214-224. [Link]

-

Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673-8678. [Link]

-

Feringa, B. L., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(17), 11502-11566. [Link]

-

Kumar, P., et al. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules, 26(14), 4296. [Link]

-

Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673-8678. [Link]

-

Chen, G., et al. (2022). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 144(1), 239-250. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1083-1091. [Link]

-

Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673-8678. [Link]

-

Nguyen, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters, 21(21), 8673–8678. [Link]

-

Zhang, Z., et al. (2020). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Chemical Science, 11(31), 8254–8259. [Link]

-

Li, J., et al. (2022). C5–H alkylation of 8-aminoquinolines with alkyl bromides via a Ru catalyst. Organic & Biomolecular Chemistry, 20(15), 3123-3127. [Link]

Sources

- 1. Gallium-catalyzed reductive lactonization of γ-keto acids with a hydrosilane - RSC Advances (RSC Publishing) DOI:10.1039/C6RA19286F [pubs.rsc.org]

- 2. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Rational Design and Synthesis of Biologically Active Disubstituted 2(3H) Furanones and Pyrrolone Derivatives as Potent and Safer Non Steroidal Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Butenolides from the Coral-Derived Fungus Aspergillius terreus SCSIO41404 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Four butenolides are novel cytotoxic compounds isolated from the marine-derived bacterium,Streptoverticillium luteoverticillatum 11014 | Semantic Scholar [semanticscholar.org]

- 10. Butenolide induced cytotoxicity by disturbing the prooxidant-antioxidant balance, and antioxidants partly quench in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells [mdpi.com]

- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Butenolides from Nectandra oppositifolia (Lauraceae) displayed anti-Trypanosoma cruzi activity via deregulation of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-(2-Hydroxyethyl)furan-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 5-(2-Hydroxyethyl)furan-2(3H)-one. This document is crafted to serve as an essential resource, moving beyond a simple compilation of data to provide a deeper understanding of the compound's characteristics. In the landscape of drug discovery and chemical synthesis, a thorough comprehension of a molecule's physical and chemical properties is paramount for its effective application and development. This guide is structured to provide not just the "what," but the "why" and "how," empowering researchers to confidently and safely utilize this versatile furanone derivative.

Compound Overview and Significance

1.1. Introduction to 5-(2-Hydroxyethyl)furan-2(3H)-one

5-(2-Hydroxyethyl)furan-2(3H)-one, with the CAS number 878007-08-0, is a furanone derivative characterized by a five-membered lactone ring substituted with a hydroxyethyl group at the 5-position.[1] Its chemical structure combines the reactivity of an α,β-unsaturated lactone with the functionality of a primary alcohol, making it a molecule of significant interest in organic synthesis and medicinal chemistry.

1.2. Relevance in Research and Drug Development

The furanone core is a prevalent motif in a vast array of natural products and pharmacologically active compounds. The presence of both a nucleophilic hydroxyl group and an electrophilic lactone ring in 5-(2-Hydroxyethyl)furan-2(3H)-one offers multiple avenues for chemical modification, rendering it a valuable building block for the synthesis of more complex molecules. Its potential applications span from the development of novel therapeutic agents to the creation of advanced biomaterials.

Physicochemical Properties

A precise understanding of the physical and chemical properties of 5-(2-Hydroxyethyl)furan-2(3H)-one is fundamental for its handling, characterization, and application in experimental settings.

2.1. General and Computed Properties

While experimental data for some physical properties remain to be extensively published, computational models provide valuable estimations.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | PubChem[1] |

| Molecular Weight | 128.13 g/mol | PubChem[1] |

| IUPAC Name | 5-(2-hydroxyethyl)-3H-furan-2-one | PubChem[1] |

| CAS Number | 878007-08-0 | PubChem[1] |

| XLogP3 (Computed) | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 128.047344113 Da | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

2.2. Experimental Physical Properties (Limited Data)

Currently, specific experimental data for the melting point, boiling point, and solubility of 5-(2-Hydroxyethyl)furan-2(3H)-one are not widely available in the cited literature. Researchers are advised to determine these properties empirically for their specific batches of the compound.

Chemical Reactivity and Stability

The chemical behavior of 5-(2-Hydroxyethyl)furan-2(3H)-one is dictated by the interplay of its functional groups.

3.1. The α,β-Unsaturated Lactone Core

The furanone ring contains an α,β-unsaturated carbonyl system, which is a classic Michael acceptor. This structural feature makes the β-carbon susceptible to nucleophilic attack. The reactivity of such systems is well-documented and is a cornerstone of many synthetic transformations.

3.2. The Hydroxyethyl Side Chain

The primary alcohol functionality of the hydroxyethyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. This provides a versatile handle for derivatization and conjugation to other molecules.

3.3. Stability and Storage

Based on general knowledge of similar furanone structures, 5-(2-Hydroxyethyl)furan-2(3H)-one should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to protect it from prolonged exposure to light and moisture to prevent potential degradation.

Synthesis and Purification

4.1. Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 5-(2-Hydroxyethyl)furan-2(3H)-one. This is a generalized representation and would require experimental optimization.

Caption: Conceptual workflow for the synthesis of 5-(2-Hydroxyethyl)furan-2(3H)-one.

4.2. Purification Protocol

Purification of the crude product would likely involve standard laboratory techniques such as column chromatography on silica gel, utilizing a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) to isolate the target compound. The purity of the final product should be assessed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

Spectroscopic Characterization

Definitive spectroscopic data for 5-(2-Hydroxyethyl)furan-2(3H)-one is not available in the provided search results. However, based on its structure, the expected spectral characteristics can be predicted.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: One would expect to see signals corresponding to the protons on the furanone ring, the methylene groups of the hydroxyethyl side chain, and the hydroxyl proton. The chemical shifts and coupling patterns would be characteristic of the electronic environment of each proton.

-

¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the olefinic carbons of the furanone ring, the carbon bearing the hydroxyl group, and the other carbons in the molecule.

5.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

A strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

A strong absorption band around 1750-1780 cm⁻¹ due to the C=O stretching of the unsaturated γ-lactone.

-

Absorptions in the region of 1650-1600 cm⁻¹ for the C=C stretching of the furanone ring.

-

C-O stretching bands in the fingerprint region.

5.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (128.13 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxyethyl side chain, water, and cleavage of the lactone ring.

Safety and Handling

As a matter of good laboratory practice, 5-(2-Hydroxyethyl)furan-2(3H)-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

Future Directions

The unique combination of functional groups in 5-(2-Hydroxyethyl)furan-2(3H)-one makes it a promising candidate for further research and development. Future studies could focus on:

-

Elucidation of its complete and verified physicochemical properties.

-

Development and optimization of a robust and scalable synthetic protocol.

-

Exploration of its reactivity in various organic transformations to generate novel chemical entities.

-

Investigation of its biological activity in relevant assays for drug discovery.

References

-

PubChem. 5-(2-Hydroxyethyl)furan-2(3H)-one. National Center for Biotechnology Information. [Link]

Sources

Furanone Compounds: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furanone Scaffold - A Privileged Structure in Medicinal Chemistry

Furanones, five-membered heterocyclic organic compounds, represent a versatile and privileged scaffold in the landscape of medicinal chemistry.[1] Found in a wide array of natural products and readily accessible through synthetic routes, the furanone nucleus is at the core of numerous compounds exhibiting a broad spectrum of pharmacological activities.[2][3] This guide provides an in-depth technical exploration of the therapeutic potential of furanone derivatives, focusing on their applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. We will delve into the molecular mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in the pursuit of novel furanone-based therapeutics.

Antimicrobial Applications: Disrupting Bacterial Communication and Biofilms

A significant area of interest for furanone compounds lies in their ability to combat bacterial infections, not by killing the bacteria directly, but by interfering with their communication systems, a process known as quorum sensing (QS).[4][5] This anti-virulence approach is a promising strategy to overcome the growing challenge of antibiotic resistance.

Mechanism of Action: Quorum Sensing Inhibition

In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS coordinates the expression of virulence factors and the formation of biofilms, which are protective communities of bacteria that are notoriously resistant to conventional antibiotics.[6][7] The QS network in P. aeruginosa is a complex hierarchy of signaling systems, with the las and rhl systems playing central roles.[6][7] These systems utilize acylated homoserine lactones (AHLs) as signaling molecules.[6] Halogenated furanones, naturally produced by the red alga Delisea pulchra, are structural mimics of AHLs and can competitively inhibit their binding to transcriptional regulators like LasR and RhlR, thereby disrupting the entire QS cascade.[8]

Caption: Quorum sensing pathway in P. aeruginosa and its inhibition by furanones.

Key Antimicrobial Furanone Compounds and Biological Activity

The antimicrobial efficacy of furanone derivatives has been demonstrated against a range of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected furanone compounds.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Furanone C-30 | Pseudomonas aeruginosa | >50 (bacteriostatic) | [1] |

| F105 (chiral sulfone) | Staphylococcus aureus | 10 | [9][10] |

| F131 (chiral sulfone) | Staphylococcus aureus | 8 | [9] |

| Compound 26 (chiral sulfone) | Staphylococcus aureus | 8 | [9] |

| Compound 26 (chiral sulfone) | Bacillus subtilis | 8 | [11] |

Experimental Protocols

This protocol describes the synthesis of a chiral 2(5H)-furanone sulfone, a class of compounds that has shown promising activity against Gram-positive bacteria.

Step 1: Synthesis of Thioether Intermediate

-

To a solution of a stereochemically pure 5-(l)-bornyloxy-2(5H)-furanone (1 equivalent) in a suitable solvent such as ethanol, add an aromatic thiol (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired thioether.

Step 2: Oxidation to the Sulfone

-

Dissolve the thioether from Step 1 in glacial acetic acid.

-

Add an excess of 30% hydrogen peroxide (3-5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the final chiral 2(5H)-furanone sulfone.

This assay utilizes a reporter strain of P. aeruginosa containing a lasB-gfp fusion, where the expression of Green Fluorescent Protein (GFP) is under the control of a QS-regulated promoter.

-

Grow the P. aeruginosa lasB-gfp reporter strain overnight in LB broth.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

In a 96-well microplate, add the diluted bacterial culture to wells containing various concentrations of the test furanone compound (typically in a sub-MIC range to avoid growth inhibition). Include a positive control (bacteria with AHLs but no inhibitor) and a negative control (bacteria alone).

-

Incubate the plate at 37°C with shaking for 18-24 hours.

-

Measure the optical density at 600 nm (OD600) to assess bacterial growth and the fluorescence intensity (excitation ~485 nm, emission ~520 nm) to quantify GFP expression.

-

A reduction in fluorescence intensity relative to the positive control, without a significant decrease in OD600, indicates quorum sensing inhibition.

Anticancer Applications: Inducing Cell Death and Arresting Proliferation

The furanone scaffold is also a key feature in a number of compounds with potent anticancer activity. These derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1]

Molecular Mechanisms of Anticancer Activity

Furanone derivatives exert their anticancer effects through multiple mechanisms:

-

Induction of Apoptosis: Some furanones, such as furanonaphthoquinones, can induce the production of reactive oxygen species (ROS), leading to oxidative stress and triggering the intrinsic apoptotic pathway.[12]

-

Cell Cycle Arrest: Bis-2(5H)-furanone derivatives have been shown to cause cell cycle arrest at the S-phase, while other furan-based compounds can induce arrest at the G2/M phase.[1][12]

-

DNA Interaction: Certain bis-2(5H)-furanone derivatives have been found to interact directly with DNA, which may contribute to their cytotoxic effects.[13][14]

-

Enzyme Inhibition: Some furanone derivatives have been identified as inhibitors of key signaling proteins involved in cancer progression, such as protein tyrosine kinases and MAPK14.[11][15][16]

Caption: Molecular mechanisms of anticancer activity of furanone derivatives.

Key Anticancer Furanone Compounds and Biological Activity

The cytotoxic potential of furanone derivatives has been evaluated against a variety of cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for several representative compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-2(5H)-furanone (4e) | C6 (Glioma) | 12.1 | [13][14] |

| Furan-based N-phenyl triazinone (7) | MCF-7 (Breast) | 2.96 | [1] |

| Furan-based Pyridine Carbohydrazide (4) | MCF-7 (Breast) | 4.06 | [1][17] |

| Furopyridone (4c) | KYSE150 (Esophageal) | 0.655 µg/mL | [1] |

| 5-O-silylated MBA (3a) | HCT-116 (Colon) | 1.3 | [1] |

| Compound 3a (2-furanone derivative) | NCI-H460 (Non-Small Cell Lung) | >100 | [11][15] |

| Compound 3a (2-furanone derivative) | HCT-116 (Colon) | 1.3 | [11][15] |

Experimental Protocols

This protocol outlines a one-step, transition-metal-free synthesis of bis-2(5H)-furanone derivatives.

-

In a round-bottom flask, dissolve a 5-substituted 3,4-dihalo-2(5H)-furanone (2 equivalents) in ethanol.

-

Add benzidine (1 equivalent) and triethylamine (3 equivalents) to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure bis-2(5H)-furanone derivative.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the furanone compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Applications: Targeting Key Inflammatory Pathways

Furanone derivatives have also emerged as promising candidates for the treatment of inflammatory diseases. Their anti-inflammatory effects are attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[18]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of furanones is primarily linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[16][17][19] Some furanone derivatives have shown dual inhibition of COX-2 and 5-LOX, which is a desirable profile for anti-inflammatory drugs as it may offer a broader spectrum of activity with potentially fewer side effects compared to selective COX-2 inhibitors.[18] Furthermore, some furanones may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of inflammation.[20][21]

Caption: Anti-inflammatory mechanism of furanones via inhibition of COX-2 and 5-LOX.

Key Anti-inflammatory Furanone Compounds

Several furanone derivatives have been synthesized and evaluated for their anti-inflammatory properties. For instance, certain pyridazinone derivatives synthesized from furanone precursors have demonstrated potent dual COX-2/15-LOX inhibition.[18][22]

Experimental Protocol: Synthesis of Anti-inflammatory Pyridazinone Derivatives from Furanones[23][27]

-

Synthesize 2-furanone derivatives by reacting a 4-oxobutanoic acid derivative with an aromatic aldehyde in acetic anhydride using a modified Perkin reaction.

-

Reflux the synthesized 2-furanone derivative with hydrazine hydrate in ethanol to yield the corresponding pyridazinone derivative.

-

Purify the product by recrystallization from a suitable solvent.

Antiviral Applications: An Emerging Frontier

The exploration of furanone compounds as antiviral agents is a more recent but promising area of research. Several studies have reported the synthesis and evaluation of furanone derivatives with activity against various viruses, including influenza and avian influenza viruses.[4][23][24]

Key Antiviral Furanone Compounds and Synthesis

A concise synthesis of the anti-HIV agent β-F-ddA has been achieved starting from (S)-dihydro-5-(hydroxymethyl)-2(3H)-furanone.[25] Additionally, furan-substituted spirothiazolidinones have been designed and synthesized, with some analogues showing potent activity against influenza A/H3N2 virus.[4] The synthesis of pyrazole-based heterocycles from a 2(3H)-furanone derivative has also yielded compounds with activity against avian influenza H5N1.[23]

Challenges in Furanone Drug Development

Despite their therapeutic promise, the development of furanone-based drugs is not without its challenges.

-

Synthesis and Derivatization: While numerous synthetic routes to furanones exist, the efficient and stereoselective synthesis of complex derivatives can be challenging.

-

Stability: The furanone ring can be susceptible to hydrolysis, which can affect the stability and shelf-life of drug candidates.

-

Toxicity: A significant concern with furan-containing compounds is the potential for hepatotoxicity. The furan ring can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates, such as cis-2-butene-1,4-dial, which can lead to liver damage.[26][27] However, it is important to note that not all furan-containing compounds are toxic, and the toxic potential is influenced by the overall molecular structure.[28][29][30] In vivo studies with specific furanone derivatives have shown a lack of toxicity in some models.[29][31]

Conclusion and Future Perspectives

The furanone scaffold has unequivocally established its importance in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of furanone derivatives, spanning antimicrobial, anticancer, anti-inflammatory, and antiviral applications, underscore their immense potential. The ability of certain furanones to act as quorum sensing inhibitors represents a particularly exciting avenue for combating bacterial infections in an era of widespread antibiotic resistance.

Future research in this field should focus on several key areas. The development of more efficient and stereoselective synthetic methodologies will be crucial for accessing a wider diversity of furanone derivatives. In-depth structure-activity relationship studies will continue to be vital for optimizing the potency and selectivity of these compounds. Furthermore, a thorough understanding of the pharmacokinetic and toxicological profiles of lead candidates will be paramount for their successful translation into the clinic. Addressing the potential for furan-ring mediated toxicity through careful molecular design and targeted delivery strategies will be a critical hurdle to overcome.

References

- Qin, N., & Rice, S. A. (2019). Pseudomonas aeruginosa Quorum Sensing. Microbiology Spectrum, 7(4).

- BenchChem. (2025).

- Hentzer, M., & Givskov, M. (2003). Qualitative and Quantitative Determination of Quorum Sensing Inhibition in Vitro. Methods in Enzymology, 370, 423-433.

- BenchChem. (2025).

- Krzyżek, P., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(15), 4587.

- BenchChem. (2025).